4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide
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Description
The compound is a complex organic molecule that likely contains a triazole ring structure . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
Triazole compounds can be synthesized through a variety of methods. One common method is a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . This method has advantages such as short reaction times, good yields, high selectivity, and operational simplicity .Scientific Research Applications
Catalyst-Free Synthesis
A study by Brahmachari and Nayek (2017) discusses the catalyst-free, one-pot synthesis of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, highlighting the method's efficiency, eco-friendliness, and application in pharmaceutical chemistry (Brahmachari & Nayek, 2017). This research underscores the importance of developing new synthetic routes that are environmentally friendly and efficient, potentially applicable to the synthesis of complex compounds like 4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide.
Antibacterial Activity
Suresh, Kumar, and Chandramouli (2017) established an efficient one-pot synthesis of chromeno-pyrimidine derivatives, demonstrating significant antibacterial activity against various bacterial strains, which suggests the potential of complex organic molecules in antimicrobial research (Suresh, Kumar, & Chandramouli, 2017). This work implies the possibility of exploring the antibacterial properties of similar complex molecules, including 4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide, in future studies.
Ytterbium(III) PVC Membrane Electrode
A study by Zamani, Rajabzadeh, and Ganjali (2007) on the development of a ytterbium(III) PVC membrane electrode using a complex organic ionophore showcases the potential of organic compounds in sensor technology (Zamani, Rajabzadeh, & Ganjali, 2007). This research highlights how complex organic molecules can be utilized in developing highly selective and sensitive sensors for metal ions, which could be applicable to environmental monitoring, medical diagnostics, and industrial processes.
properties
IUPAC Name |
4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-24-19(26)10-6-8-11(9-7-10)25-20(27)15-14-12-4-2-3-5-13(12)30-22(29)16(14)18(23)31-17(15)21(25)28/h2-9,14-15,17H,23H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLPFFOUXIMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5OC(=O)C4=C(SC3C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide |
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